2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, characterized by a fused bicyclic core structure with a thioacetamide side chain. Key structural features include:
- 7-Phenyl group: Contributes to aromatic stacking interactions.
- N-(m-tolyl)acetamide moiety: The meta-methyl group on the phenyl ring may modulate steric and electronic properties.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-18-7-6-10-20(15-18)30-24(33)17-36-28-31-25-23(19-8-4-3-5-9-19)16-29-26(25)27(34)32(28)21-11-13-22(35-2)14-12-21/h3-16,29H,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJZFCHBFDNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of the pyrrolo[3,2-d]pyrimidine intermediate with a thiol compound, often under nucleophilic substitution conditions.
Acylation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) correlate with higher melting points (230°C) compared to electron-donating groups (e.g., MeO in target compound). Bulky substituents (e.g., 4-phenoxy in ) reduce synthetic yields (60%) versus simpler analogs (73% in ).
- Spectral Trends :
Physicochemical and Functional Comparisons
Table 2: Substituent Impact on Properties
Inferred from substituent polarity.
Key Observations :
- Methoxy vs. Ethyl Groups : The target compound’s 4-methoxyphenyl group likely improves aqueous solubility compared to ethyl-substituted analogs ( ).
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neuroinflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.54 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making it a potential candidate for treating neuroinflammatory disorders and other related conditions .
Biological Activity Studies
Recent studies have explored the biological activity of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . Notable findings include:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against MCF-7 and A549 cell lines, indicating potent anticancer properties .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like MPO has been highlighted in studies focusing on neuroinflammation. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its activity and subsequent inflammatory responses .
- Neuroprotective Effects : Research indicates that compounds in this class may exert neuroprotective effects by modulating oxidative stress pathways and reducing neuroinflammation in models of neurodegenerative diseases .
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on Neuroinflammation : A study demonstrated that a pyrrolo[3,2-d]pyrimidine derivative reduced markers of inflammation in a mouse model of Alzheimer's disease by inhibiting MPO activity and decreasing oxidative stress markers .
- Anticancer Efficacy : In vitro studies have shown that related compounds effectively induced apoptosis in cancer cells through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Q & A
Q. Key Conditions :
- Temperature: 60–100°C for cyclization steps.
- Catalysts: Triethylamine for deprotonation; palladium catalysts for coupling reactions (if applicable).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can researchers ensure purity and structural fidelity during purification?
Q. Basic Research Focus
- Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water mobile phase) for high-resolution separation .
- Spectroscopic Validation :
Advanced Tip : Combine 2D-NMR (HSQC, HMBC) to resolve overlapping signals in the pyrrolo-pyrimidine region .
What experimental strategies address discrepancies in spectroscopic data?
Q. Advanced Research Focus
- Contradiction Example : Discrepancies in carbonyl (C=O) peak positions in IR or NMR due to polymorphism.
- Resolution Methods :
Q. Advanced Research Focus
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to structural similarity to pyrrolo-pyrimidine inhibitors .
- Assay Design :
- In vitro Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with IC50 determination .
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) to track intracellular accumulation .
SAR Insight : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substitutions) to optimize selectivity .
What computational tools predict solubility and formulation stability?
Q. Basic Research Focus
- Solubility Prediction : Use Hansen solubility parameters (HSPiP software) with experimental validation in DMSO/PBS mixtures .
- Stability Profiling :
How to resolve synthetic challenges in low-yield steps (e.g., thioether formation)?
Q. Advanced Research Focus
- Optimization Strategies :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiolate nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hrs) and improve yield by 15–20% .
Q. Basic Research Focus
- Hazard Mitigation :
- First Aid : For skin contact, wash with 10% ethanol/water to solubilize residual compound .
How can researchers leverage SAR to improve target binding?
Q. Advanced Research Focus
- Structural Modifications :
- Core Rigidity : Introduce methyl groups at C5 to restrict conformational flexibility (improves kinase binding) .
- Substituent Effects : Replace m-tolyl with electron-deficient aryl groups (e.g., 3-fluorophenyl) to enhance π-stacking .
Q. SAR Table :
| Analog | Target Affinity (IC50, nM) |
|---|---|
| Parent Compound (m-tolyl) | 150 |
| 3-Fluorophenyl Derivative | 85 |
| 4-Chlorobenzyl Analog | 210 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
